2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an isopropyl group at position 6. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 3-isopropylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl or diaryl derivatives .
Scientific Research Applications
2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-isopropylthieno[2,3-d]pyrimidine
- Pyrazolo[4,3-d]pyrimidine analogs
Comparison: Compared to similar compounds, 2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine stands out due to its unique substitution pattern and the presence of the isopropyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the isopropyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C9H8Cl2N2S |
---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2,4-dichloro-6-propan-2-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H8Cl2N2S/c1-4(2)6-3-5-7(14-6)8(10)13-9(11)12-5/h3-4H,1-2H3 |
InChI Key |
GPPOZDRAOJOQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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